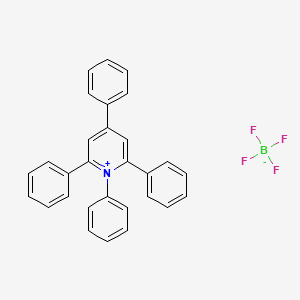
5-Methylfuran-3(2H)-one
Vue d'ensemble
Description
5-Methylfuran-3(2H)-one, also known as 4-Hydroxy-5-methyl-3(2H)furanone, has the molecular formula C5H8O3 and a molecular weight of 116.1152 . It is a flavor compound and precursor .
Synthesis Analysis
The formation of 5-Methylfuran-3(2H)-one has been demonstrated in cytosolic protein extracts obtained from Zygosaccharomyces rouxii after incubation with a number of carbohydrate phosphates . It was produced from d-fructose-1,6-diphosphate, d-fructose-6-phosphate, d-glucose-6-phosphate, 6-phosphogluconate, d-ribose-5-phosphate, and d-ribulose-1,5-diphosphate .Molecular Structure Analysis
The IUPAC Standard InChI for 5-Methylfuran-3(2H)-one is InChI=1S/C5H8O3/c1-3-5(7)4(6)2-8-3/h3,5,7H,2H2,1H3 . The IUPAC Standard InChIKey is KTKGSSUXUIUZDA-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction between 4-hydroxy-5-methyl-3(2H)-furanone (HMF) with cysteine or hydrogen sulfide at pH 4.5 for 60 min at 140 degrees C produced complex mixtures of volatile compounds, the majority of which contained sulfur .Physical And Chemical Properties Analysis
The molecular weight of 5-Methylfuran-3(2H)-one is 116.1152 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Maillard Reaction Studies
5-Methylfuran-3(2H)-one, also known as 4-Hydroxy-5-Methyl-3(2H)-Furanone (HMFO), has been identified as a major product in the Maillard reaction between xylose and lysine . This reaction is a form of non-enzymatic browning, a complex process that affects the color, flavor, and nutritional value of foods during cooking and storage .
Browning in Food Science
HMFO contributes significantly to browning in the Xylose-Lysine Maillard Reaction System . It accounts for 60-80% of the total area of HPLC peaks at 280nm, indicating its substantial role in the browning process .
Formation of Dicarbonyl Compounds
When HMFO is heated in a buffer solution with or without lysine, it decomposes or polymerizes, forming colored and colorless polymers . Diacetyl and methylglyoxal, major decomposed dicarbonyl compounds from HMFO, are considered to be the major precursors for polymers formed from HMFO .
Strecker Degradation
5-Hydroxymethyl-2-methyl-3(2H)-furanone has been identified as a new hexose product of Strecker degradation . This degradation process occurs in the presence of α-amino acids, leading to the formation of 1,4-dideoxyosone in higher yields .
Internal Rotation Studies
The barrier heights of large amplitude motions, such as the internal rotation of methyl groups, are highly sensitive to their molecular and electronic environment . Studying molecules like 5-Methylfuran-3(2H)-one can provide important insights into these phenomena .
Mécanisme D'action
Target of Action
It has been suggested that it may interact with various enzymes and proteins involved in cellular processes .
Mode of Action
The exact mode of action of 5-Methylfuran-3(2H)-one is not fully understood. It is believed to interact with its targets, leading to changes in their function. More research is needed to elucidate the specific interactions and resulting changes .
Biochemical Pathways
5-Methylfuran-3(2H)-one may affect various biochemical pathways. For instance, it has been associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .
Result of Action
Some studies suggest that it may have antioxidative and antimelanogenic effects, suggesting its potential use as a depigmenting agent . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methylfuran-3(2H)-one. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and the outcomes of its interactions . .
Safety and Hazards
Propriétés
IUPAC Name |
5-methylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-5(6)3-7-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZCBMOGIYUCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188608 | |
| Record name | 5-Methylfuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid / herbaceous sweet odour | |
| Record name | 5-Methyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2249/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble, Soluble (in ethanol) | |
| Record name | 5-Methyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2249/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
5-Methylfuran-3(2H)-one | |
CAS RN |
3511-32-8 | |
| Record name | 5-Methylfuran-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylfuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLFURAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0380N8E30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 5-Methylfuran-3(2H)-one derivatives in interspecies communication?
A1: Research indicates that 4-hydroxy-5-methylfuran-3(2H)-one (MHF), a derivative of 5-Methylfuran-3(2H)-one, acts as an interspecies signaling molecule. It mimics the activity of AI-2, a bacterial quorum sensing autoinducer. [] Quorum sensing is a process bacteria use to communicate and coordinate behavior based on population density. MHF has been shown to be produced by Saccharomyces cerevisiae and potentially other organisms, suggesting a broader role for AI-2-like signaling across different domains of life. []
Q2: How does the structure of the carbohydrate influence the formation of colored compounds like those containing the 5-Methylfuran-3(2H)-one moiety during food browning?
A2: The specific structure of the carbohydrate significantly impacts the formation of colored compounds, including those incorporating the 5-Methylfuran-3(2H)-one structure, during Maillard reactions responsible for food browning. [] For instance, pentoses like xylose can lead to the formation of orange-colored compounds like (2E)/(2Z)-4-hydroxy-5-methyl-2-[4-oxo-3-(pyrrolidin-1-yl)cyclopent-2-ene-1-ylidene]furan-3(2H)-one. In contrast, disaccharides like maltose exhibit lower browning efficiency due to their 1,4-glycosidic linkage, which hinders the release of key precursors needed for the formation of colored compounds. []
Q3: What is known about the stereochemistry and olfactory properties of 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one, a derivative of 5-Methylfuran-3(2H)-one?
A3: 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one, also known as homofuraneol, exists as a mixture of four stereoisomers due to its unique tautomeric keto-enol structure. [] These isomers, comprising two enantiomeric pairs, have been successfully separated and their odor characteristics analyzed. The absolute configuration of these isomers has been determined using techniques like vibrational circular dichroism (VCD) spectroscopy. This research contributes to understanding the structure-odor relationships within this class of compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



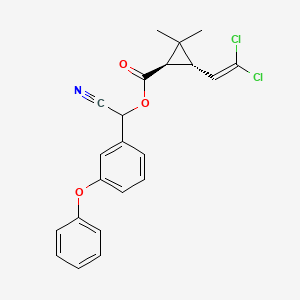
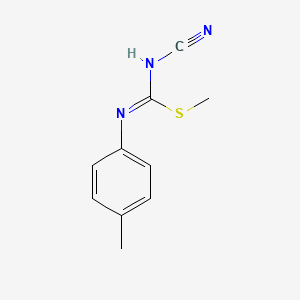

![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)

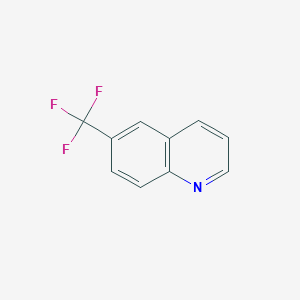
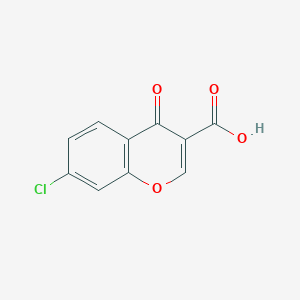
![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)
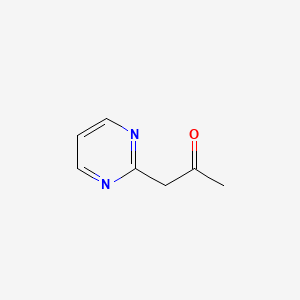
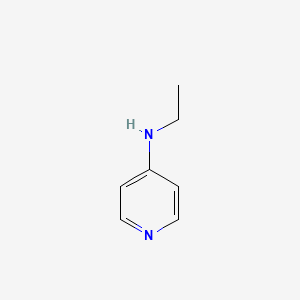
![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)
